1-(3-Hydroxypropyl)pyrrolidine-2,5-dione
Overview
Description
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C7H11NO3. It features a five-membered ring structure with an imide group and a hydroxyl group attached to a propyl chain. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione can be synthesized through the reaction of succinic anhydride with 3-aminopropanol under mild conditions. The reaction typically involves heating the reactants in an organic solvent such as toluene or benzene, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-oxopropyl)succinimide.
Reduction: Formation of N-(3-aminopropyl)succinimide.
Substitution: Formation of various N-substituted succinimides depending on the nucleophile used.
Scientific Research Applications
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)pyrrolidine-2,5-dione involves its ability to form stable covalent bonds with target molecules. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the imide group can interact with various enzymes and proteins. These interactions can modulate the activity of molecular targets and pathways involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
Succinimide: A simpler compound with similar imide functionality but lacking the hydroxyl group.
N-Hydroxysuccinimide: Contains a hydroxyl group attached directly to the imide ring, used in peptide synthesis.
N-(2-Hydroxyethyl)succinimide: Similar structure with a hydroxyl group on an ethyl chain instead of a propyl chain.
Uniqueness
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione is unique due to the presence of the hydroxyl group on a propyl chain, which provides additional flexibility and reactivity compared to its analogs. This structural feature enhances its utility in various chemical and biological applications .
Properties
IUPAC Name |
1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBWDGCFLVNTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310386 | |
Record name | NSC226270 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56058-21-0 | |
Record name | NSC226270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC226270 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-hydroxypropyl)pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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